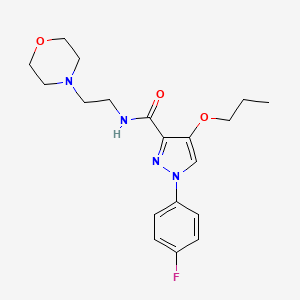
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as FMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPP belongs to the class of pyrazole derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide, as part of the broader chemical family of pyrazole derivatives, has not been directly cited in available literature. However, related compounds have been synthesized and characterized, offering potential insights into applications and methodologies that could apply to this specific compound. For instance, the synthesis and characterization of similar pyrazole derivatives have been extensively explored for their structural properties and potential applications in medicinal chemistry and material science. The synthesis of fluorinated pyrazoles, for example, has been described as a method to obtain functionalized compounds for further chemical modifications, suggesting a pathway for the synthesis of this compound for research purposes (Surmont et al., 2011).
Antimicrobial and Anticancer Activity
The exploration of antimicrobial and anticancer activities is a significant application area for pyrazole derivatives. For instance, novel pyrazoline derivatives have demonstrated potent antimicrobial activity, highlighting the potential for this compound to serve a similar role. These compounds have shown efficacy against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017). Additionally, various pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, indicating the potential of this chemical family in cancer research. Specific compounds have shown promising cytotoxicity against breast cancer cell lines, suggesting a pathway for investigating this compound in oncological studies (Ahsan et al., 2018).
Kinase Inhibition and GPR39 Agonism
The role of pyrazole derivatives in kinase inhibition and G protein-coupled receptor (GPR) agonism highlights another area of scientific research application. Pyrazolone-based compounds have been identified as class II c-Met inhibitors, offering insights into designing more selective analogs for therapeutic applications in c-Met-dependent tumors (Liu et al., 2012). Furthermore, kinase inhibitors have been repurposed as GPR39 agonists, demonstrating the versatility of pyrazole derivatives in modulating different biological targets, which could extend to the study and application of this compound (Sato et al., 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3/c1-2-11-27-17-14-24(16-5-3-15(20)4-6-16)22-18(17)19(25)21-7-8-23-9-12-26-13-10-23/h3-6,14H,2,7-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJWQQBRZLVKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)
![1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2904689.png)
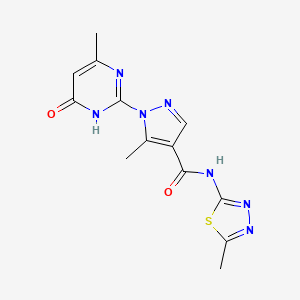
![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)
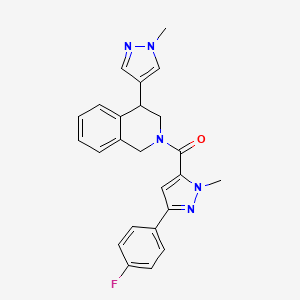
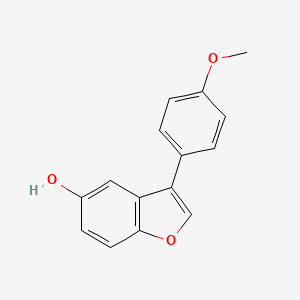
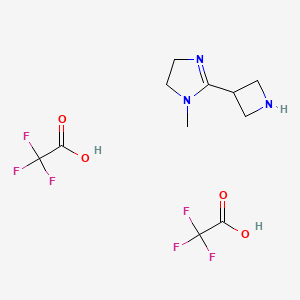
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)
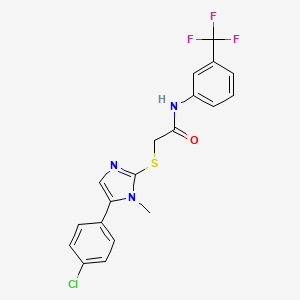
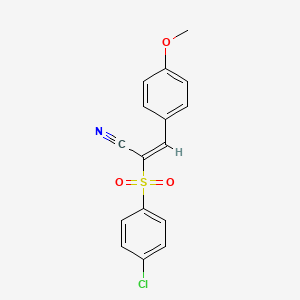
![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904709.png)
![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)